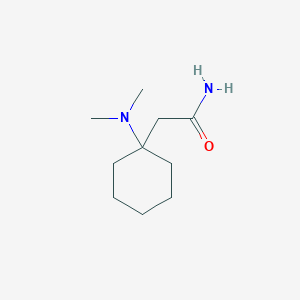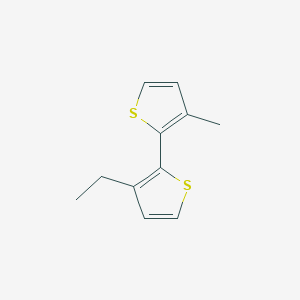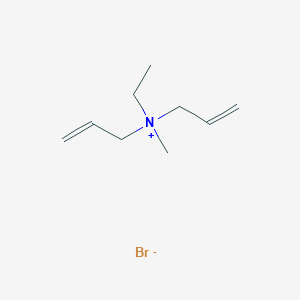
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of an allyl group, an ethyl group, and a methyl group attached to the nitrogen atom, along with a prop-2-en-1-aminium moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide typically involves the quaternization of N-allyl-N-ethyl-N-methylamine with a suitable alkylating agent, such as bromopropene. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride, iodide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous solutions of sodium chloride, sodium iodide, or sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium chloride, iodide, or hydroxide.
Scientific Research Applications
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide involves its interaction with cell membranes. The compound can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications. The molecular targets include phospholipids in cell membranes, and the pathways involved are related to membrane disruption and ion transport.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-N-methylprop-2-en-1-aminium acetate
- N-Allyl-N,N-dimethylprop-2-en-1-aminium chloride
- N-Allyl-N-methyl-2-propen-1-amine
Uniqueness
N-Allyl-N-ethyl-N-methylprop-2-en-1-aminium bromide is unique due to its specific combination of allyl, ethyl, and methyl groups, which confer distinct physicochemical properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane interaction.
Properties
Molecular Formula |
C9H18BrN |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
ethyl-methyl-bis(prop-2-enyl)azanium;bromide |
InChI |
InChI=1S/C9H18N.BrH/c1-5-8-10(4,7-3)9-6-2;/h5-6H,1-2,7-9H2,3-4H3;1H/q+1;/p-1 |
InChI Key |
UPBRGPKUJFDRSK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC=C)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


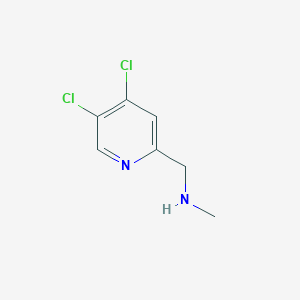
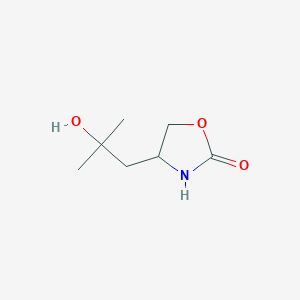
![1H-Pyrazolo[3,4-b]pyridine-4-carboximidamide](/img/structure/B12963494.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
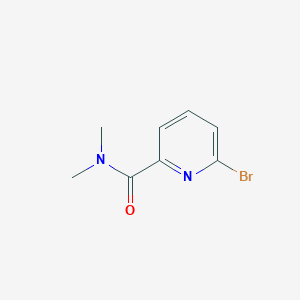
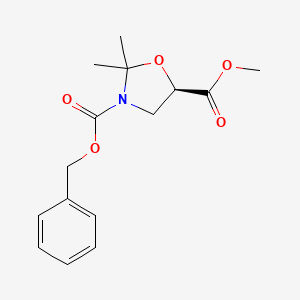


![Methyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12963517.png)
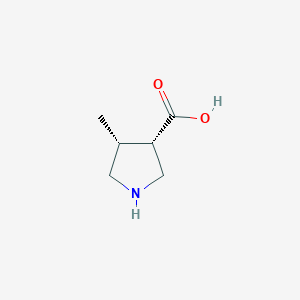
![Ethyl (R)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B12963549.png)
